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Compound of Interest

Compound Name: Larotinib

Cat. No.: B15139206

An In-Depth Technical Guide on the EGFR Binding Affinity and Kinetics of Osimertinib

Disclaimer: Initial searches for "Larotinib" did not yield information on a specific EGFR inhibitor
with that name. It is presumed that this may be a typographical error. This guide will focus on
Osimertinib, a well-characterized and clinically significant third-generation irreversible EGFR
inhibitor, to provide a comprehensive overview of EGFR binding affinity and kinetics.

Introduction to Osimertinib and EGFR

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a
crucial role in regulating cell growth, proliferation, and survival.[1][2] Aberrant EGFR signaling,
often driven by mutations, is a key factor in the development and progression of various
cancers, particularly non-small cell lung cancer (NSCLC).[3]

Osimertinib (marketed as Tagrisso™) is a third-generation EGFR tyrosine kinase inhibitor (TKI)
designed to selectively target both sensitizing EGFR mutations (such as exon 19 deletions and
L858R) and the T790M resistance mutation, which commonly arises after treatment with first-
or second-generation EGFR TKiIs.[4][5][6]

Mechanism of Action of Osimertinib

Osimertinib functions as an irreversible inhibitor of EGFR.[7] Its chemical structure includes a
reactive acrylamide group that forms a covalent bond with the cysteine-797 residue within the
ATP-binding site of the EGFR kinase domain.[6][7] This irreversible binding blocks the ATP-
dependent phosphorylation of EGFR, thereby inhibiting the activation of downstream signaling
pathways that promote tumor growth and survival.[7][8] A key advantage of Osimertinib is its
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high selectivity for mutant forms of EGFR over the wild-type (WT) receptor, which is believed to
contribute to its favorable safety profile.[6][9]

EGFR Binding Affinity and Kinetics of Osimertinib

The efficacy and selectivity of Osimertinib are underpinned by its binding affinity and kinetics to
various forms of the EGFR protein. The following tables summarize key quantitative data from
kinetic studies.

Table 1: Binding Affinity and Inactivation Rates of
Osimertinib for EGFR Variants

EGFR Variant Ki (nM) kinact (s-1) kinact/Ki (pM-1s-1)
Wild-Type (WT) 460 + 100 0.006 + 0.001 13+3

L858R 150 £ 30 0.019 £ 0.001 127 £ 26
L858R/T790M 273 0.017 £ 0.001 63070

Data sourced from kinetic studies of Osimertinib.[10]
Key Interpretations:

¢ Ki (Inhibition Constant): Represents the reversible binding affinity of Osimertinib to EGFR. A
lower Ki value indicates tighter binding. Osimertinib binds approximately 3-fold tighter to the
L858R mutant and 17-fold tighter to the double mutant L858R/T790M compared to WT
EGFR.[10]

 kinact (Inactivation Rate): Represents the rate of covalent bond formation between
Osimertinib and the C797 residue. Osimertinib reacts about 3-fold faster with both the L858R
and L858R/T790M mutants compared to WT EGFR.[10]

» kinact/Ki (Overall Efficiency): This ratio is a measure of the overall efficiency of the inhibitor.
Osimertinib inactivates the L858R and L858R/T790M mutants with approximately 20- and
50-fold higher efficiency, respectively, compared to WT EGFR.[10]

Experimental Protocols
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The determination of the binding affinity and kinetics of irreversible inhibitors like Osimertinib
requires specialized experimental methodologies. A combination of steady-state and pre-
steady-state enzyme kinetics is often employed.[10]

Determination of Kinetic Parameters (Ki and kinact)

Objective: To determine the reversible binding affinity (Ki) and the rate of covalent modification
(kinact) of Osimertinib against different EGFR variants.

Materials:
» Purified recombinant EGFR kinase domains (WT, L858R, L858R/T790M)

Osimertinib

e ATP

Substrate peptide

Assay buffer (e.g., Tris-HCI, MgCI2, DTT)

Detection reagents (e.g., ADP-GlIo™ Kinase Assay)

Methodology:

Enzyme and Inhibitor Preparation: Prepare serial dilutions of Osimertinib in the assay buffer.

o Reaction Initiation: Initiate the kinase reaction by adding the EGFR enzyme to a mixture of
the substrate peptide, ATP, and varying concentrations of Osimertinib.

o Time-Course Measurement: Monitor the progress of the enzymatic reaction over time by
measuring the amount of product formed (or substrate consumed) at multiple time points.
This is typically done by quantifying ADP production.

o Data Analysis:

o The observed rate constants (kobs) at different inhibitor concentrations are determined by
fitting the progress curves to an appropriate equation for irreversible inhibition.
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o Aplot of kobs versus the inhibitor concentration is then generated. This plot will be
hyperbolic.

o The data from this plot are fitted to the Michaelis-Menten equation for irreversible inhibitors
to determine the values for Ki and kinact.

Experimental Workflow Diagram

Click to download full resolution via product page

Workflow for Determining Kinetic Parameters of Irreversible Inhibitors.

EGFR Signaling Pathway and Inhibition by

Osimertinib

Upon binding of a ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and
undergoes autophosphorylation of its intracellular tyrosine residues. This creates docking sites
for various adaptor proteins, leading to the activation of downstream signaling cascades that
are crucial for cell proliferation and survival.[2][11]

Key Downstream Pathways:

 RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is primarily involved in regulating cell
proliferation, differentiation, and survival.[12][13]
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e PI3K-AKT-mTOR Pathway: This cascade is a central regulator of cell growth, metabolism,
and survival.[2][12][13]

Osimertinib inhibits EGFR at the beginning of these cascades, preventing the phosphorylation

events that are necessary for their activation.

EGFR Signaling Pathway Diagram
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Simplified EGFR Signaling Pathway and Point of Inhibition by Osimertinib.
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Conclusion

Osimertinib demonstrates a high degree of selectivity and efficiency for mutant forms of EGFR,
particularly the T790M resistance mutation, as evidenced by its binding affinity and kinetic
parameters. The irreversible covalent bond it forms with the C797 residue leads to sustained
inhibition of the downstream signaling pathways that drive tumor growth. A thorough
understanding of these binding characteristics, determined through detailed kinetic studies, is
fundamental to appreciating its clinical efficacy and its role in the targeted therapy of EGFR-
mutated cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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